molecular formula C17H23N5S B5676129 1-tert-butyl-5-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1H-1,2,4-triazole

1-tert-butyl-5-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1H-1,2,4-triazole

Cat. No. B5676129
M. Wt: 329.5 g/mol
InChI Key: SWCYIDYRGQDSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related triazole compounds typically involves Suzuki reactions, as in the case of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, which plays a crucial role in the synthesis route of certain target molecules (Zhang et al., 2022).

Molecular Structure Analysis

Triazole compounds often exhibit planar molecular structures with significant hydrogen bonding. For instance, in the structure of 6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione, planarity is maintained by intramolecular hydrogen bonds, contributing to the stability of the molecule (Shibata & Mizuguchi, 2010).

Chemical Reactions and Properties

In the realm of 1,2,4-triazole derivatives, a variety of chemical reactions are observed. The reactivity of these compounds under different conditions can lead to various products, highlighting the versatility of the triazole ring in chemical synthesis. For example, the synthesis and reactions of 3-tert-butyl-1,5-diaminopyrazole demonstrated the regiochemical control and the formation of diverse products like pyrazolo[1,5-b]1,2,4-triazoles (Blake et al., 2003).

Physical Properties Analysis

The physical properties of such compounds are often determined by their crystal structures. For example, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine revealed insights into its molecular dimensions and intermolecular interactions, which are crucial for understanding its physical properties (Ye Jiao et al., 2015).

Chemical Properties Analysis

The chemical properties of triazole derivatives are largely influenced by their molecular structure. These properties can be studied through various spectroscopic techniques like NMR, IR, and mass spectrometry, which provide detailed insights into the molecular composition and chemical behavior of these compounds. For instance, the synthesis and properties of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety were elucidated using these techniques, demonstrating their significant analgesic and antioxidant properties (Karrouchi et al., 2016).

properties

IUPAC Name

1-tert-butyl-5-(1-pyrazol-1-ylpropan-2-yl)-3-(thiophen-2-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5S/c1-13(12-21-9-6-8-18-21)16-19-15(11-14-7-5-10-23-14)20-22(16)17(2,3)4/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCYIDYRGQDSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)C2=NC(=NN2C(C)(C)C)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-5-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1H-1,2,4-triazole

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